Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide
Overview
Description
Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide is an organophosphorus compound with the molecular formula C16H7F12OP. It is characterized by the presence of trifluoromethyl groups attached to the phenyl rings, which contribute to its unique chemical properties. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl magnesium bromide with phosphorus trichloride, followed by oxidation. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Dry organic solvents such as tetrahydrofuran (THF) or diethyl ether
Reaction Time: Several hours to days, depending on the specific conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form phosphine oxides with different oxidation states.
Reduction: It can be reduced to phosphines under specific conditions.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Organic solvents like dichloromethane, toluene
Major Products Formed
Oxidation: Formation of higher oxidation state phosphine oxides
Reduction: Formation of phosphines
Substitution: Formation of substituted phosphine oxides with various functional groups
Scientific Research Applications
Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide is utilized in several scientific research fields:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- Tris(3,5-bis(trifluoromethyl)phenyl)phosphine
- Bis(3,5-dimethylphenyl)phosphine
- Tris(pentafluorophenyl)phosphine
Uniqueness
Bis(3,5-bis(trifluoromethyl)phenyl)phosphine oxide is unique due to its combination of trifluoromethyl groups and phosphine oxide functionality. This combination imparts high thermal stability, chemical resistance, and specific reactivity patterns that are advantageous in various applications .
Properties
IUPAC Name |
bis[3,5-bis(trifluoromethyl)phenyl]-oxophosphanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F12OP/c17-13(18,19)7-1-8(14(20,21)22)4-11(3-7)30(29)12-5-9(15(23,24)25)2-10(6-12)16(26,27)28/h1-6H/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBXBLCCVYVZAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)[P+](=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F12OP+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475954 | |
Record name | Bis[3,5-bis(trifluoromethyl)phenyl](oxo)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15979-14-3 | |
Record name | Bis[3,5-bis(trifluoromethyl)phenyl](oxo)phosphanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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